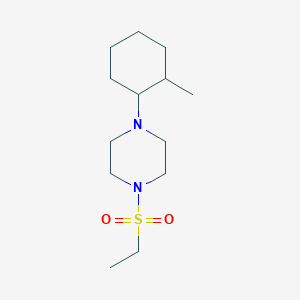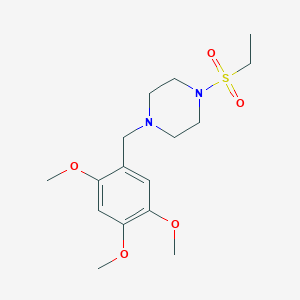
1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of an ethylsulfonyl group and a 2-methylcyclohexyl group attached to the piperazine ring
Vorbereitungsmethoden
The synthesis of 1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine, ethylsulfonyl chloride, and 2-methylcyclohexylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH. Common solvents used in the synthesis include dichloromethane and ethanol.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution of piperazine with ethylsulfonyl chloride, followed by the addition of 2-methylcyclohexylamine. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl or 2-methylcyclohexyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent.
Biological Studies: Researchers study the compound’s interactions with biological systems to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used as an intermediate in the synthesis of other chemicals and materials. Its unique structure makes it valuable in the development of new catalysts and polymers.
Wirkmechanismus
The mechanism of action of 1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine can be compared with other piperazine derivatives, such as:
Cyclizine: An antihistamine used to treat nausea and motion sickness.
Itraconazole: An antifungal agent used to treat various fungal infections.
Amoxapine: An antidepressant used to treat major depressive disorder.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These differences make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C13H26N2O2S |
|---|---|
Molekulargewicht |
274.43 g/mol |
IUPAC-Name |
1-ethylsulfonyl-4-(2-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C13H26N2O2S/c1-3-18(16,17)15-10-8-14(9-11-15)13-7-5-4-6-12(13)2/h12-13H,3-11H2,1-2H3 |
InChI-Schlüssel |
OBHKVFLZCBWBCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)N1CCN(CC1)C2CCCCC2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B10881638.png)
![2-[4-(benzyloxy)phenyl]-2-oxoethyl N-[(4-bromophenyl)carbonyl]glycylglycinate](/img/structure/B10881652.png)
![2-(4-Chlorophenoxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B10881658.png)
![N-[(4-bromophenyl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B10881664.png)
methanone](/img/structure/B10881668.png)
![5-methyl-3-(prop-2-yn-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10881672.png)
![1-{4-[(3-Chlorophenyl)carbonyl]piperazin-1-yl}-2,2-diphenylethanone](/img/structure/B10881678.png)



![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B10881698.png)
![7-benzyl-2-(2-bromophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10881714.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B10881716.png)
![N~1~-{1-[(2-Benzoylhydrazino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B10881726.png)
